

A Comparative Spectroscopic Guide to 2-Amino-2'-fluorobenzophenone and Its Derivatives

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Compound of Interest

Compound Name: 2-Amino-2'-fluorobenzophenone

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This guide provides an objective comparison of the spectroscopic properties of **2-Amino-2'-fluorobenzophenone** and its key derivatives: 2-Amino-5-chloro-2'-fluorobenzophenone, 2-Amino-5-bromo-2'-fluorobenzophenone, and 2-Amino-5-nitro-2'-fluorobenzophenone. The accurate characterization of these compounds is crucial due to their role as key intermediates in the synthesis of various pharmaceuticals.^[1] This document summarizes their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables present a summary of the key spectroscopic data for **2-Amino-2'-fluorobenzophenone** and its derivatives to facilitate a clear comparison.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , ppm)

Compound	Aromatic Protons (ppm)	NH ₂ Protons (ppm)
2-Amino-2'-fluorobenzophenone	~6.6 - 7.6 (m)	~5.8 (br s)
2-Amino-5-chloro-2'-fluorobenzophenone	6.66 (s), 7.17 (s), 7.22 (s), 7.25 (s), 7.27 (s), 7.40 (s), 7.48 (s), 7.49 - 7.52 (m)[1]	6.40 (br s)[1]
2-Amino-5-bromo-2'-fluorobenzophenone	~7.5 (m)	Data not readily available
2-Amino-5-nitro-2'-fluorobenzophenone	~6.7 - 8.3 (m)	~6.0 (br s)

Note: s denotes a singlet, m a multiplet, and br s a broad singlet. The assignments for 2-Amino-5-chloro-2'-fluorobenzophenone are predicted based on general chemical shift ranges.[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

Compound	Carbonyl Carbon (C=O) (ppm)	Aromatic Carbons (ppm)
2-Amino-2'-fluorobenzophenone	~198	~116 - 150
2-Amino-5-chloro-2'-fluorobenzophenone	~195[1]	115 - 165[1]
2-Amino-5-bromo-2'-fluorobenzophenone	Data not readily available	Data not readily available
2-Amino-5-nitro-2'-fluorobenzophenone	~195	~115 - 150

Note: Specific peak assignments for the ¹³C NMR spectra are not consistently available in the reviewed literature; the provided ranges are typical for the functional groups present.

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound	C=O Stretch	N-H Stretch	Other Key Stretches
2-Amino-2'-fluorobenzophenone	~1650	~3300 - 3500	C-F: ~1100 - 1200
2-Amino-5-chloro-2'-fluorobenzophenone	~1650[1]	~3300 - 3500[1]	C-Cl: ~700 - 800[1]
2-Amino-5-bromo-2'-fluorobenzophenone	Data not readily available	Data not readily available	C-Br: ~500 - 600
2-Amino-5-nitro-2'-fluorobenzophenone	~1630 - 1650	~3300 - 3500	NO ₂ : ~1340 & ~1520

Note: The vibrational frequencies are based on characteristic IR absorption ranges for the respective functional groups.

Table 4: Mass Spectrometry Data (Molecular Weight)

Compound	Molecular Formula	Molecular Weight (g/mol)
2-Amino-2'-fluorobenzophenone	C ₁₃ H ₁₀ FNO	215.22
2-Amino-5-chloro-2'-fluorobenzophenone	C ₁₃ H ₉ ClFNO	249.67[2]
2-Amino-5-bromo-2'-fluorobenzophenone	C ₁₃ H ₉ BrFNO	294.12[3]
2-Amino-5-nitro-2'-fluorobenzophenone	C ₁₃ H ₉ FN ₂ O ₃	260.22[4]

Experimental Protocols

The following are generalized protocols for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small quantity of the analyte is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[1]
- Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[1] For ^{13}C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum.[1]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. No special preparation, such as grinding or creating KBr pellets, is typically required for ATR analysis.[1]
- Instrumentation and Data Acquisition: The ATR-FTIR spectrum is recorded using a Fourier Transform Infrared spectrometer. A background spectrum of the clean, empty ATR crystal is collected first. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.[1]

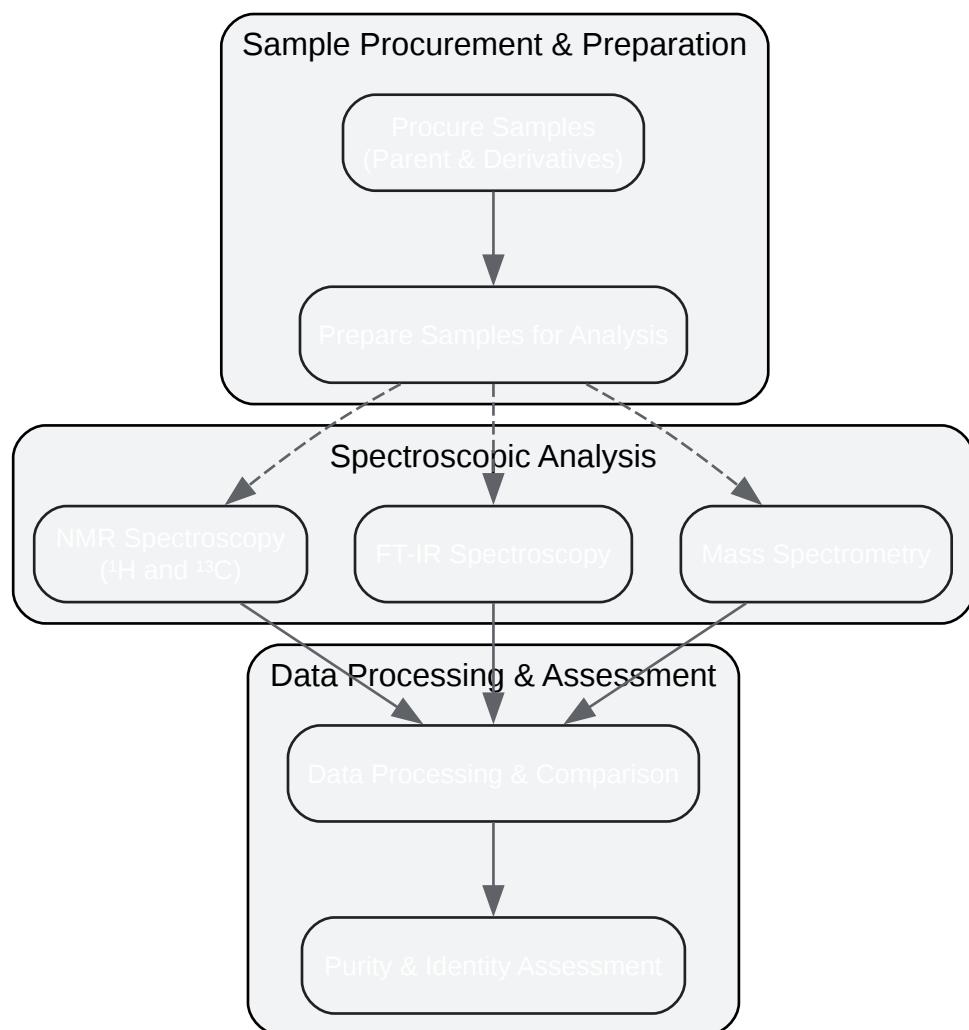
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane or acetonitrile.[1]
- Instrumentation and Data Acquisition: The analysis is performed on a GC-MS system. A small volume of the sample solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.[1]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of **2-Amino-2'-fluorobenzophenone** and its derivatives.



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Caption: General workflow for the spectroscopic analysis of benzophenones.

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